molecular formula C24H27NO6*H2O B557476 Fmoc-Glu(OtBu)-OH CAS No. 71989-18-9

Fmoc-Glu(OtBu)-OH

Cat. No.: B557476
CAS No.: 71989-18-9
M. Wt: 425,50*18,01 g/mole
InChI Key: GOPWHXPXSPIIQZ-UHFFFAOYSA-N
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Description

Fmoc-Glu(OtBu)-OH is the standard reagent for coupling glutamic acid into peptide sequences . It is the standard Fmoc-protected derivative of Glu used in peptide synthesis .


Synthesis Analysis

This compound is widely used as a building block in peptide synthesis for the protection of amine groups . It can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst . The preparation method of fluorenes methoxy carbonyl acyl L-glutamic acid according to claim 1-5-tert-butyl ester is characterized in that: at Cu [Glu (OtBu)] x In add decopper (ing) agent and solvent according to certain ratio, the pH value of regulator solution is 8~9, obtains Glu (OtBu); Add the protection reagent of Fmoc group again in Glu (OtBu), the pH value of regulator solution is 8~9, reacts 7~10 hours, again through acidifying, extraction, crystallization, obtains fluorenes methoxy carbonyl acyl L-glutamic acid-5-tert-butyl ester .


Molecular Structure Analysis

The molecular formula of this compound is C24H27NO6 . The molecular weight is 425.47 g/mol .


Chemical Reactions Analysis

This compound is used in peptide synthesis. The t-butyl ester of the side chain is removed in the same conditions used to cleave peptides from Wang resin or Rink amide resin . It can also be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst .


Physical And Chemical Properties Analysis

This compound is a powder . Its optical activity is [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) .

Scientific Research Applications

  • Self-Assembled Structures : Fmoc-Glu(OtBu)-OH can self-assemble into different structures, like spheres and broomstick-like morphologies, depending on conditions such as concentration, temperature, and pH. These structures are potentially useful in material chemistry and biosciences (Gour et al., 2021).

  • Peptide Synthesis : It's used in peptide synthesis, particularly for peptides terminating in asparagine or glutamine. The method involves attachment of Fmoc-Asp-OtBu or Fmoc-Glu(OtBu) via their side-chain carboxyl group to a resin (Breipohl et al., 2009).

  • Macrocyclic Compounds : this compound is used in the synthesis of cyclic peptides containing a δ-sugar amino acid. These macrocycles have potential applications as artificial receptors (Billing & Nilsson, 2005).

  • Drug Delivery Systems : It's been utilized in tumor-targeted drug delivery systems. For instance, Paclitaxel was conjugated to adenovirus nanoparticles using this compound linkers, creating a prodrug with enhanced targeting and residence time at tumor sites (Shan et al., 2012).

  • Synthesis of Nonnatural Amino Acids : It's used in the synthesis of 1,2,4-oxadiazole-containing chiral amino acids from Fmoc-Asp(OtBu)-OH. These nonnatural amino acids have applications in combinatorial synthesis and peptide mimetics (Hamze et al., 2003).

  • Capillary Zone Electrophoresis : this compound has been used in the study of capillary zone electrophoresis for enantioseparation (Hong-li, 2005).

  • Solid-Phase Peptide Synthesis : It's involved in the total synthesis of complex peptides, such as bacitracin A, using solid-phase methods (Lee et al., 1996).

Mechanism of Action

Target of Action

Fmoc-Glu(OtBu)-OH, also known as N-α-Fmoc-L-glutamic acid α-t.-butyl ester , is a selectively protected building block used in the synthesis of peptides . Its primary targets are the amino and carboxy functions of the peptide chain .

Mode of Action

This compound interacts with its targets through a process of condensation . The side-chain carboxy of the compound condenses with an appropriate amine or alcohol . Following this, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively . This facilitates the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound’s interaction with its targets leads to the formation of γ-glutamyl peptides . These peptides play a crucial role in various biological processes, including protein synthesis and regulation of cellular functions.

Pharmacokinetics

It’s worth noting that the compound is clearly soluble in dmf , which can impact its use in peptide synthesis.

Result of Action

The result of this compound’s action is the formation of γ-glutamyl peptides . These peptides can be further used in the synthesis of complex proteins and other bioactive molecules. The compound’s action thus has significant implications in the field of biochemistry and pharmaceuticals.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored below +30°C to maintain its stability. Additionally, the compound’s solubility in DMF suggests that the choice of solvent can significantly impact its efficacy in peptide synthesis.

Future Directions

Fmoc-Glu(OtBu)-OH can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst . It can also be used in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives . In the future, it could be used to study the effects of glutamate arginylation on protein folding and interactions .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKXCALUHMPIGM-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167450
Record name N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-18-9
Record name N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-aminoglutarate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.300
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Fmoc-Glu(OtBu)-OH contribute to the self-assembly of peptides?

A1: this compound plays a crucial role in peptide self-assembly due to its structure. The Fmoc group provides hydrophobic interactions, while the glutamic acid side chain, protected as a tert-butyl ester (OtBu), introduces a negative charge upon deprotection. [, ] This interplay of hydrophobic and electrostatic interactions, alongside hydrogen bonding capabilities, drives the formation of ordered structures like spheres, rods, and even helical conformations. [, ]

Q2: What kind of structures have been created using this compound, and what are their potential applications?

A2: Researchers have successfully used this compound to create diverse self-assembled structures. For instance, spherical structures were observed at varying concentrations of this compound. [] Interestingly, upon heating, these structures transitioned into a "broomstick-like" morphology. [] Such self-assembling systems hold promise for applications in material science, bioscience, and biomedicine. []

Q3: Can you provide an example of how this compound has been used to mimic a biological molecule?

A3: this compound has been employed to synthesize sialic acid-glutamic acid hybrid foldamers. [] These foldamers were designed to mimic the structure and function of α-(2,8)-linked polysialic acids, which are implicated in cancer metastasis. [] By incorporating this compound in an alternating sequence with a sialic acid derivative, researchers created a foldamer that adopted a helical conformation resembling the natural polymer. [] This holds potential for developing novel cancer therapies.

Q4: What analytical techniques are commonly employed to characterize the structures formed by this compound?

A4: Various techniques are used to study the self-assembled structures formed by this compound. Microscopic techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide visual information about the morphology and size of the structures. [] Additionally, solution-state NMR, FTIR, and TGA offer insights into the molecular organization, interactions, and thermal properties of these assemblies. []

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